

# A Researcher's Guide to Internal Standards in Bioanalysis: Adhering to EMA Guidelines

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For researchers, scientists, and professionals in drug development, the precise quantification of analytes in biological matrices is a critical aspect of ensuring the safety and efficacy of new therapeutic agents. The European Medicines Agency (EMA), in alignment with global efforts, has adopted the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[1][2][3] This guide provides a comprehensive comparison of internal standard (IS) types, delves into the harmonized regulatory landscape, and offers detailed experimental protocols to support the robust design and implementation of bioanalytical assays.

A cornerstone of accurate and reliable bioanalysis is the use of an internal standard to compensate for variability during sample preparation and analysis.[4] The ICH M10 guideline, now the standard for both the EMA and the U.S. Food and Drug Administration (FDA), provides a unified framework for the selection, use, and validation of internal standards.[1][2]

## Choosing the Right Internal Standard: A Performance Comparison

The two primary types of internal standards used in bioanalysis are stable isotope-labeled (SIL) internal standards and analog internal standards.[5] While both are acceptable under the ICH M10 guideline, their performance characteristics can differ significantly.[6] A SIL-IS is a form of the analyte where one or more atoms have been replaced with a heavy isotope (e.g.,  $^{13}\text{C}$ ,  $^{15}\text{N}$ ,  $^2\text{H}$ ), making it nearly identical to the analyte in its physicochemical properties.[5] An analog IS is a compound with a similar chemical structure but is not isotopically labeled.[5]

The preference within the ICH M10 guideline is for the use of a SIL-IS due to its ability to more effectively compensate for variability in extraction, matrix effects, and instrument response.[7]

## Quantitative Performance Data

Experimental data from a study on the anticancer drug Kahalalide F provides a clear comparison of the performance of a SIL-IS versus a structural analog IS. The use of a SIL-IS resulted in a notable improvement in both the accuracy and precision of the measurement.[6] [8]

Internal Standard Type	Mean Bias (%)	Standard Deviation (%)	Number of Samples (n)
Analog IS	96.8	8.6	284
Stable Isotope-Labeled (SIL) IS	100.3	7.6	340

Data adapted from Stokvis et al.[6]

This data demonstrates that the SIL-IS provided a mean bias closer to the ideal value of 100% and a lower standard deviation, indicating higher accuracy and precision.[6] The statistical significance of this improved performance underscores the recommendation for using SIL-IS whenever feasible.[6]

## Key Validation Experiments and Protocols

A series of validation experiments are required to demonstrate the suitability of the chosen internal standard and the overall reliability of the bioanalytical method. The following are detailed protocols for key experiments as outlined in the principles of the ICH M10 guideline.

### Internal Standard Suitability and Interference Check

Objective: To confirm that the internal standard does not interfere with the measurement of the analyte and vice versa, and to ensure the absence of interfering components in the biological matrix.[7]

Experimental Protocol:

- Sample Preparation:
  - Prepare a set of at least six different sources of blank biological matrix.
  - Create a "zero sample" by spiking the blank matrix with only the internal standard at its working concentration.
  - Prepare a Lower Limit of Quantification (LLOQ) sample by spiking the blank matrix with the analyte at the LLOQ concentration and the internal standard at its working concentration.
- Analysis:
  - Analyze the blank matrix samples, the zero sample, and the LLOQ sample using the developed bioanalytical method.
- Acceptance Criteria:
  - The response of any interfering peak at the retention time of the analyte in the zero sample should be less than 20% of the analyte response at the LLOQ.<sup>[7]</sup>
  - The response of any interfering peak at the retention time of the internal standard in the blank matrix samples should be less than 5% of the internal standard response in the LLOQ sample.<sup>[7]</sup>

## Matrix Effect Assessment

Objective: To evaluate the impact of the biological matrix on the ionization of the analyte and the internal standard.<sup>[2]</sup> This is particularly crucial for methods employing mass spectrometry.

Experimental Protocol:

- Sample Preparation:
  - Obtain at least six different lots of the blank biological matrix.
  - Prepare three sets of samples at low and high quality control (QC) concentrations:

- Set A (Neat Solution): Analyte and internal standard are spiked into the reconstitution solvent.
- Set B (Post-extraction Spike): Blank matrix is extracted first, and then the analyte and internal standard are added to the extracted matrix.
- Set C (Pre-extraction Spike): Analyte and internal standard are spiked into the blank matrix before the extraction process.
- Analysis and Calculation:
  - Analyze all three sets of samples.
  - Calculate the Matrix Factor (MF) for the analyte and the IS:
    - $MF = (\text{Peak area in Set B}) / (\text{Peak area in Set A})$
  - Calculate the IS-Normalized MF:
    - $IS\text{-Normalized MF} = (MF \text{ of analyte}) / (MF \text{ of IS})$
- Acceptance Criteria:
  - The coefficient of variation (CV) of the IS-normalized matrix factor across the different matrix lots should be  $\leq 15\%$ .[\[9\]](#)

## Internal Standard Stability

Objective: To demonstrate the stability of the internal standard in stock and working solutions under the intended storage and handling conditions.

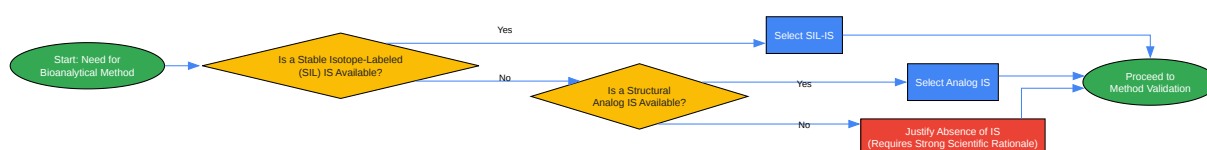
Experimental Protocol:

- Stock Solution Stability:
  - Prepare a stock solution of the internal standard in the appropriate solvent.
  - Store the solution under the intended long-term storage conditions (e.g., refrigerated at 2-8°C or frozen at -20°C or -80°C).

- At specified time points, analyze the stored solution and compare the response to a freshly prepared stock solution.
- Working Solution Stability (Bench-Top):
  - Prepare a working solution of the internal standard.
  - Keep the solution at room temperature for a duration that mimics the expected sample preparation time.
  - Analyze the solution and compare the response to a freshly prepared working solution.
- Acceptance Criteria:
  - The response of the stored stability samples should be within  $\pm 10\%$  of the response of the freshly prepared samples.

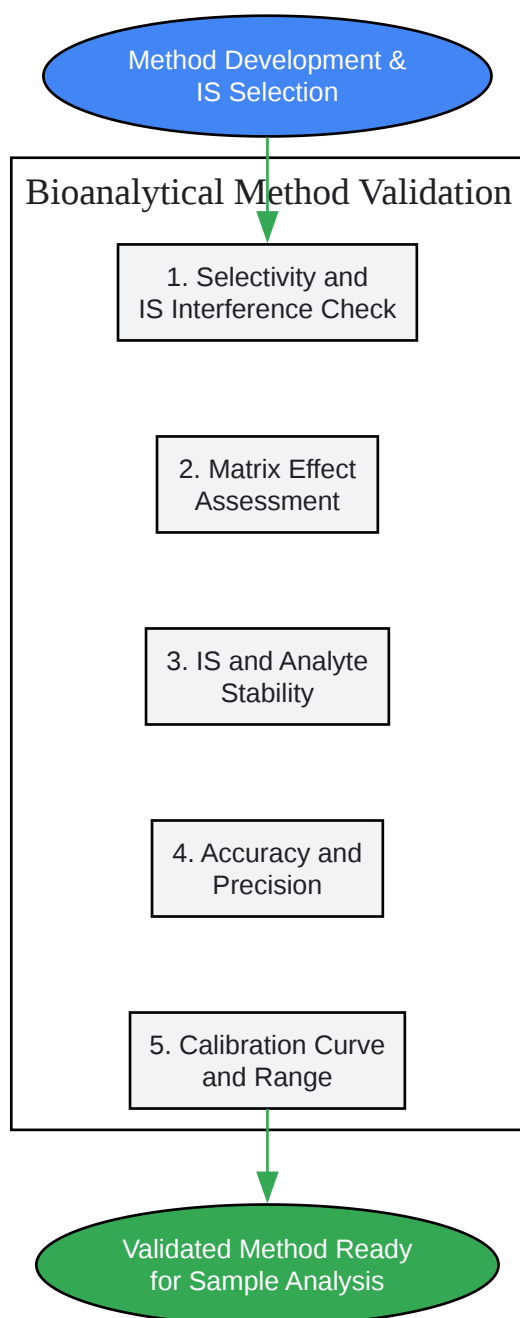
## Visualizing Bioanalytical Workflows

To further clarify the processes involved, the following diagrams illustrate key workflows and logical relationships in bioanalytical method validation.



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Caption: Decision workflow for selecting an appropriate internal standard.



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Caption: Key stages in bioanalytical method validation for an internal standard.

## Conclusion

The harmonization of EMA guidelines under the ICH M10 framework has streamlined the requirements for the use of internal standards in bioanalysis. The clear preference for stable isotope-labeled internal standards is supported by experimental data demonstrating their

superior performance in terms of accuracy and precision. By adhering to the detailed experimental protocols for validation, researchers can ensure the generation of high-quality, reliable, and globally acceptable bioanalytical data, ultimately contributing to the successful development of new medicines.

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